3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-methyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6-9-10-8(12)11(6)5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWCNYOGNZOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which is known for its diverse biological activities. Triazoles are widely studied for their potential applications in pharmaceuticals due to their antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 197.23 g/mol. The structure includes a triazole ring and an oxolane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 2198020-30-1 |
The biological activity of triazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The triazolone core can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The oxolane ring may enhance binding affinity and specificity towards target sites.
Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial properties. In vitro studies suggest that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy :
- Antifungal Properties :
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Preliminary data suggest that the compound may exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid .
Anticancer Potential
Research into the anticancer properties of triazoles indicates that they can induce apoptosis in cancer cell lines. For example:
- The compound's analogs have shown IC50 values in the range of 2.38–3.77 μM against cervical cancer cells .
- Mechanistic studies suggest that these compounds can induce apoptosis through mitochondrial pathways, leading to increased early and late apoptotic cell populations .
Study on Antibacterial Activity
A study evaluated the antibacterial effects of various triazole derivatives, including those similar to this compound:
- Results : Compounds exhibited potent antibacterial activity with docking studies revealing strong interactions with bacterial enzyme targets.
Study on Anticancer Activity
In another study focusing on anticancer properties:
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the most notable applications of this compound is its antifungal properties. Research has shown that derivatives of triazole compounds exhibit significant antifungal activity against a range of pathogenic fungi. For instance, a study demonstrated that triazole derivatives effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, which are common pathogens in immunocompromised patients . The mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Antimicrobial Properties
In addition to antifungal effects, this compound also displays broad-spectrum antimicrobial activity. Various studies indicate that triazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For example, a synthesized triazole derivative was found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Cancer Research
Recent investigations have focused on the anticancer properties of triazole compounds. Some studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. A case study highlighted a derivative of 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one that showed promise in inhibiting the proliferation of breast cancer cells in vitro .
Agricultural Applications
Fungicides
The compound has been explored as a potential fungicide in agricultural settings. Its ability to inhibit fungal pathogens can be leveraged to protect crops from diseases. Research has indicated that formulations containing triazole derivatives significantly reduce fungal infections in crops like wheat and barley, enhancing yield and quality .
Plant Growth Regulators
Another application is as a plant growth regulator. Studies suggest that triazole compounds can modulate plant hormone levels, promoting growth and improving stress resistance in plants. For instance, experiments demonstrated increased root development and drought tolerance in treated plants compared to controls .
Material Science
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their properties. Research indicates that adding triazole compounds can improve thermal stability and mechanical strength of polymers used in various applications such as packaging and coatings .
Nanotechnology
Furthermore, this compound is being investigated for its role in nanotechnology. Its unique chemical structure allows it to act as a stabilizing agent for nanoparticles used in drug delivery systems. Studies have shown that nanoparticles stabilized with triazole derivatives exhibit enhanced bioavailability and targeted delivery capabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazol-5-one Derivatives
Key Comparative Insights
Acidity and Substituent Effects The oxolan-2-ylmethyl group in the target compound provides intermediate acidity (pKa ~10–11) compared to strongly electron-withdrawing groups like nitrobenzyl (pKa ~8.5–9.5) or electron-donating groups like diethylaminobenzyl (pKa ~11–12) . Acidity trends correlate with substituent electronic effects: electron-withdrawing groups stabilize the deprotonated form, lowering pKa, while electron-donating groups increase pKa .
Antioxidant Activity Furylmethyl-substituted analogs (e.g., 3-methyl-4-(5-methyl-2-furylmethylenamino)) show higher radical scavenging activity (IC₅₀: 25–50 μM) due to conjugation with the triazolone core, enhancing electron delocalization . The oxolan-2-ylmethyl group may reduce antioxidant efficacy compared to aromatic substituents, as saturation limits π-electron contribution .
Antimicrobial and Antitumor Activity Nitrobenzyl-substituted derivatives exhibit potent antimicrobial activity (MIC: 16–32 μg/mL) attributed to nitro group interactions with bacterial enzymes . Diethylaminobenzyl-substituted compounds show anticancer activity (IC₅₀: 10–20 μM) via intercalation or inhibition of topoisomerases .
Spectroscopic and Computational Data
- GIAO NMR calculations for furylmethyl and nitrobenzyl derivatives align closely with experimental shifts (RMSD <0.3 ppm for ¹H and <5 ppm for ¹³C), validating their optimized geometries .
- HOMO-LUMO gaps for oxolan-2-ylmethyl analogs are predicted to be ~4–5 eV (B3LYP/6-31G(d,p)), indicating moderate reactivity compared to electron-deficient nitrobenzyl derivatives (~3–4 eV) .
Table 2: Experimental vs. Theoretical NMR Chemical Shifts (Selected Examples)
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with appropriately substituted aldehydes or ketones. For example, oxolan-2-ylmethyl derivatives may be introduced using oxolane-containing aldehydes under reflux conditions in ethanol or methanol, catalyzed by triethylamine. Characterization typically involves IR, NMR, and UV-Vis spectroscopy to confirm structural integrity .
Q. How can computational methods (e.g., DFT) aid in characterizing this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) or Hartree-Fock (HF) methods is used to optimize molecular geometry, calculate vibrational frequencies (IR), and predict NMR chemical shifts via the Gauge-Independent Atomic Orbital (GIAO) approach. These results are compared to experimental data to validate structural assignments. Software like Gaussian 09W and Veda4f are critical for spectral analysis and visualization .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) and adjusts calculated frequencies using scaling factors (e.g., 0.9613 for B3LYP/6-311G(d,p)) .
- NMR Spectroscopy : ¹H and ¹³C NMR shifts are compared to theoretical values computed via GIAO. Regression analysis (δ_exp = a + b·δ_calc) quantifies agreement, with SigmaPlot used to derive regression coefficients .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects, basis set limitations, or conformational flexibility. To address this:
- Perform solvent-phase DFT calculations (e.g., using the Polarizable Continuum Model).
- Test higher basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
- Conduct molecular dynamics simulations to explore conformational ensembles .
Q. What strategies optimize reaction conditions for higher yields in synthesis?
- Methodological Answer :
- Catalyst Screening : Triethylamine or pyridine derivatives enhance condensation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time and byproduct formation .
Q. How are acidity constants (pKa) determined for triazolone derivatives?
- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as the titrant. Half-neutralization potentials are converted to pKa values, critical for understanding protonation states in biological systems .
Q. What experimental designs assess the compound’s antioxidant activity?
- Methodological Answer :
- DPPH Assay : Measures radical scavenging capacity at 517 nm.
- FRAP Assay : Quantifies ferric ion reduction potential.
- Theoretical Support : HOMO-LUMO energy gaps (from DFT) correlate with electron-donating ability, providing mechanistic insights .
Q. How are thermodynamic properties (e.g., HOMO-LUMO, molecular hardness) calculated?
- Methodological Answer :
- HOMO-LUMO : Derived from DFT-optimized structures to predict reactivity and charge transfer.
- Molecular Hardness (η) : Calculated as (EHOMO – ELUMO)/2.
- Electrophilicity Index (ω) : Determined via (μ²)/(2η), where μ is chemical potential .
Q. Can this compound be functionalized for electrochemical sensing applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
